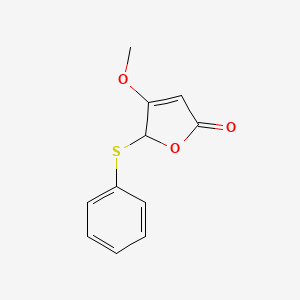![molecular formula C17H23ClN2S B14328191 N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide is a complex organic compound that belongs to the class of azabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a chlorophenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process often includes the use of intramolecular Diels-Alder reactions and cyclopropane ring openings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring the consistent quality and purity of the final product.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
科学研究应用
N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide has several scientific research applications, including:
作用机制
The mechanism of action of N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Some compounds similar to N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide include:
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, known for their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a chlorophenyl group and a carbothioamide moiety. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C17H23ClN2S |
|---|---|
分子量 |
322.9 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide |
InChI |
InChI=1S/C17H23ClN2S/c1-16(2)8-14-9-17(3,10-16)11-20(14)15(21)19-13-6-4-12(18)5-7-13/h4-7,14H,8-11H2,1-3H3,(H,19,21) |
InChI 键 |
JKNGTNSPXUZZEM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2CC(C1)(CN2C(=S)NC3=CC=C(C=C3)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)
![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)

![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)

![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)



![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)

